molecular formula C9H7BrO4 B14063171 2-Bromo-6-(carboxymethyl)benzoic acid

2-Bromo-6-(carboxymethyl)benzoic acid

Cat. No.: B14063171
M. Wt: 259.05 g/mol
InChI Key: FLCSMRYKKMWKEA-UHFFFAOYSA-N
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Description

2-Bromo-6-(carboxymethyl)benzoic acid: is an organic compound with the molecular formula C9H7BrO4 It is a derivative of benzoic acid, where the bromine atom is substituted at the second position and a carboxymethyl group is attached at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(carboxymethyl)benzoic acid can be achieved through several methods:

    Bromination of Benzoic Acid: One common method involves the bromination of benzoic acid using bromine in the presence of a catalyst such as iron or iron(III) bromide.

    Carboxymethylation: The carboxymethylation of the brominated benzoic acid can be achieved using chloroacetic acid in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-6-(carboxymethyl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and carboxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the nature of the interacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(carboxymethyl)benzoic acid is unique due to the presence of both the bromine atom and the carboxymethyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C9H7BrO4

Molecular Weight

259.05 g/mol

IUPAC Name

2-bromo-6-(carboxymethyl)benzoic acid

InChI

InChI=1S/C9H7BrO4/c10-6-3-1-2-5(4-7(11)12)8(6)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)

InChI Key

FLCSMRYKKMWKEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)CC(=O)O

Origin of Product

United States

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